molecular formula C19H25N3O4S B2569798 Methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate CAS No. 875189-95-0

Methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate

Cat. No. B2569798
CAS RN: 875189-95-0
M. Wt: 391.49
InChI Key: WMXKCVBORXMEIJ-UHFFFAOYSA-N
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Description

The compound appears to contain a methylpiperidine moiety, which is a common structure in many bioactive compounds . Methylpiperidine itself is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Diaminomethylidene Derivatives : The reactivity of Methyl 4-chloro-3-oxobutanoate with benzoylcyanamide, under catalysis by Ni(acac)2, leads to ketene N-benzoylaminal formation. This process underscores the versatility of Methyl 4-oxobutanoates in synthesizing heterocyclic compounds with potential biological activity (Prezent & Dorokhov, 2012).

  • Molecular Docking and Vibrational Studies : An extensive analysis of the structural, electronic, and optical properties of Methyl 4-oxobutanoate derivatives has been conducted. The study emphasizes the potential of these compounds in biological applications, driven by their promising nonlinear optical properties and interaction with biological targets (Vanasundari et al., 2018).

Biological Applications and Potential

  • Antioxidant and Antimicrobial Potential : New derivatives of Methyl 4-oxobutanoate have been synthesized and evaluated for their antioxidant and antimicrobial activities. This highlights the chemical's role in the development of novel therapeutic agents (Harini et al., 2014).

  • Antiproliferative Activity Investigation : Methyl 4-oxobutanoate derivatives have been synthesized and their antiproliferative activities investigated, pointing towards their potential in cancer research. The studies focus on their synthesis, characterization, and evaluation against various cancer cell lines (Yurttaş, Evren, & Özkay, 2022).

  • HDAC Inhibitor Applications in Kidney Injury : Phenylthiobutanoic acids (PTBAs), derived from Methyl 4-oxobutanoate, have been identified as histone deacetylase (HDAC) inhibitors. These compounds show promise in accelerating recovery and reducing post-injury fibrosis in kidney injury models, demonstrating the therapeutic potential of Methyl 4-oxobutanoate derivatives (Novitskaya et al., 2014).

properties

IUPAC Name

methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-13-9-11-22(12-10-13)18(25)14-5-3-4-6-15(14)20-19(27)21-16(23)7-8-17(24)26-2/h3-6,13H,7-12H2,1-2H3,(H2,20,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXKCVBORXMEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=S)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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